Cyclopropane, 1-ethynyl-1-(1-propynyl-
CAS No.: 105961-79-3
Cat. No.: VC20753991
Molecular Formula: C8H8
Molecular Weight: 104.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 105961-79-3 |
---|---|
Molecular Formula | C8H8 |
Molecular Weight | 104.15 g/mol |
IUPAC Name | 1-ethynyl-1-prop-1-ynylcyclopropane |
Standard InChI | InChI=1S/C8H8/c1-3-5-8(4-2)6-7-8/h2H,6-7H2,1H3 |
Standard InChI Key | CRUULDHEGJSVDL-UHFFFAOYSA-N |
SMILES | CC#CC1(CC1)C#C |
Canonical SMILES | CC#CC1(CC1)C#C |
Introduction
Chemical Identity and Structural Characteristics
Cyclopropane, 1-ethynyl-1-(1-propynyl- is an organic compound with a three-membered cyclopropane ring as its core structure. This compound possesses two unsaturated substituents—an ethynyl group (-C≡CH) and a 1-propynyl group (-C≡C-CH3)—both attached to the same carbon atom of the cyclopropane ring. The molecular architecture places significant strain on the central carbon atom, which must accommodate both alkynyl groups while maintaining the geometrically constrained cyclopropane structure.
Chemical Identifiers and Physical Data
The compound is uniquely identified through several standardized chemical nomenclature systems and possesses specific physical properties as detailed in the following table:
Parameter | Value |
---|---|
CAS Number | 105961-79-3 |
Molecular Formula | C₈H₈ |
Molecular Weight | 104.15 g/mol |
InChI | InChI=1S/C8H8/c1-3-5-8(4-2)6-7-8/h2H,6-7H2,1H3 |
InChIKey | CRUULDHEGJSVDL-UHFFFAOYSA-N |
SMILES | CC#CC1(CC1)C#C |
Synonyms | 1-ethynyl-1-prop-1-ynylcyclopropane, DTXSID40147448 |
Structural Comparison with Related Compounds
The structural features of Cyclopropane, 1-ethynyl-1-(1-propynyl- can be better understood by comparing it with related compounds. A structurally similar compound is Cyclopropane, 1-ethynyl-1-ethenyl- (CAS: 105961-74-8), which has an ethynyl and an ethenyl (vinyl) group attached to the same carbon of the cyclopropane ring, rather than two alkynyl groups . This substitution pattern leads to different physical properties and reactivity patterns.
Comparative Physical Properties
Property | Cyclopropane, 1-ethynyl-1-(1-propynyl- | Cyclopropane, 1-ethynyl-1-ethenyl- |
---|---|---|
Molecular Formula | C₈H₈ | C₇H₈ |
Molecular Weight | 104.15 g/mol | 92.14 g/mol |
Boiling Point | Not available in literature | 70.7°C at 760 mmHg |
Density | Not available in literature | 0.87 g/cm³ |
LogP | Not available in literature | 1.58580 |
Chemical Properties and Reactivity
General Reactivity Patterns
The reactivity of Cyclopropane, 1-ethynyl-1-(1-propynyl- is influenced by three key structural features: the strained cyclopropane ring and the two alkynyl groups. These features can be expected to contribute to the following reactivity patterns:
Cyclopropane Ring Reactivity
The highly strained three-membered ring of cyclopropane derivatives makes them prone to ring-opening reactions. Cyclopropanes have been documented as important scaffolds in many biologically active compounds and serve as useful intermediates in the synthesis of complex molecules . The strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) provides a thermodynamic driving force for ring-opening reactions, particularly in the presence of suitable nucleophiles, electrophiles, or catalysts.
Alkyne Reactivity
The presence of two alkyne groups introduces additional reactive sites for potential transformations. Terminal alkynes, like the ethynyl group (-C≡CH) in this compound, can participate in:
-
Deprotonation reactions to form acetylides
-
Addition reactions (hydrogenation, halogenation, hydration)
-
Cycloaddition reactions (such as azide-alkyne cycloadditions and Diels-Alder reactions)
-
Transition metal-catalyzed coupling reactions (Sonogashira, Glaser, etc.)
The internal alkyne (1-propynyl group) would be expected to show somewhat different reactivity patterns compared to the terminal alkyne, particularly in terms of regioselectivity in addition reactions.
Synthetic Approaches and Preparation
Intramolecular Cyclization Approach
One potential synthetic route could involve intramolecular alkylation of appropriately functionalized ω-haloalkylated acetylenes. This approach has been successfully employed for the synthesis of 1,2-dicyclopropylethyne and (cyclopropylethynyl)cyclobutane using lithium diisopropylamide (LDA) as a base .
The synthesis of 1,2-dicyclopropylethyne, for example, achieved yields of 85-92% through intramolecular cyclization. This suggests that a similar approach might be viable for our target compound, potentially involving:
-
Preparation of an appropriate haloalkylated precursor with both ethynyl and propynyl substituents
-
Intramolecular cyclization using a strong base like LDA
-
Optimization of reaction conditions to favor the formation of the cyclopropane ring
Carbene Addition Approach
Another potential synthetic strategy could involve the addition of carbenes to appropriately substituted alkynes. Cyclopropanes can be formed through the reaction of carbenes or carbenoids with alkenes, and modifications of this approach could potentially be adapted for the synthesis of our target compound.
Applications and Significance
As a Precursor to Complex Structures
Cyclopropane-containing compounds have been documented as important synthetic intermediates for accessing complex molecular architectures. The strained ring can undergo controlled ring-opening reactions to introduce three-carbon fragments into larger molecular structures . The additional functionality provided by the two alkynyl groups further enhances the synthetic utility of this compound.
In Cycloaddition Chemistry
The presence of alkyne groups makes this compound a potential partner in various cycloaddition reactions. These transformations could lead to the rapid construction of complex polycyclic systems, potentially with high levels of regio- and stereoselectivity.
Structural Analysis and Characterization
Computational Chemistry Insights
The PubChem entry for Cyclopropane, 1-ethynyl-1-(1-propynyl- includes computational molecular descriptors that provide insights into its structural and physical properties. The compound has been characterized through various computational methods, resulting in its unique InChI and SMILES representations .
The structure can be visualized as a cyclopropane ring with a quaternary carbon bearing both an ethynyl (-C≡CH) and a 1-propynyl (-C≡C-CH₃) group. This creates a distinctive molecular geometry with potential for interesting stereoelectronic effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume